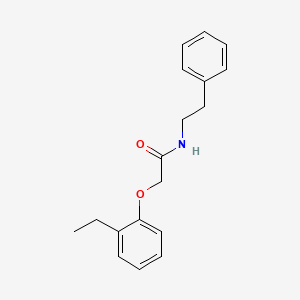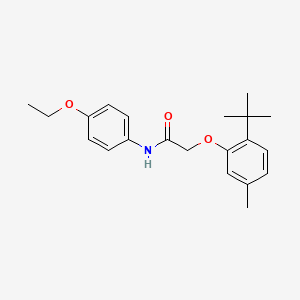![molecular formula C18H16N4O4S B5594002 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of novel chemical entities often leads to the discovery of compounds with unique structures and promising biological activities. Compounds containing 1,2,4-triazole, benzodioxole, and acetamide groups have attracted attention due to their wide range of potential pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of 1,2,4-triazole derivatives followed by subsequent functionalization. For instance, Panchal & Patel (2011) describe the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving acetyl chloride and various aromatic aldehydes (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For example, Lazareva et al. (2017) utilized NMR and FTIR to study the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, highlighting the importance of these techniques in confirming chemical structures (Lazareva et al., 2017).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Studies have demonstrated the synthesis and structural analysis of compounds with similar structural motifs, emphasizing the versatility of these frameworks in generating biologically active molecules. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the structural diversity achievable through chemical synthesis (Lazareva et al., 2017). Another study focused on the synthesis of novel triazole derivatives and their antimicrobial activities, highlighting the potential for developing new antimicrobial agents from similar chemical backbones (Altıntop et al., 2011).
Antimicrobial and Antifungal Activities
Compounds containing triazole and related structures have been investigated for their antimicrobial and antifungal properties. Research into novel triazole compounds containing the thioamide group revealed significant antifungal and plant growth regulating activities, providing a basis for the development of agrochemicals and pharmaceuticals (Liu et al., 2005). Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus and their subsequent antibacterial evaluation underline the potential of such compounds in addressing microbial resistance (Rezki, 2016).
Potential Therapeutic Applications
Beyond antimicrobial activities, compounds with structural similarities to 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide have shown promise in various therapeutic applications. The exploration of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity represents the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013). Furthermore, the in silico approach towards the prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates illustrates the integration of computational and experimental methodologies in identifying and optimizing novel drug candidates (Pandya et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-22-17(11-6-7-14-15(8-11)26-10-25-14)20-21-18(22)27-9-16(24)19-12-4-2-3-5-13(12)23/h2-8,23H,9-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOVPJDNOSUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)
![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)